Ethyl Ester vs. Methyl Ester: Lipophilicity and PSA
The target compound possesses an ethyl benzoate ester terminus, whereas the closest analog carries a methyl ester (methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate). This single methylene difference produces quantifiable shifts in key physicochemical parameters relevant to membrane permeability, solubility, and oral bioavailability prediction. The target compound's calculated logP is 4.075, logD (pH 7.4) is 4.0743, and logSw (intrinsic aqueous solubility) is -3.9059, with a polar surface area of 72.843 Ų . While direct measured values for the methyl ester analog are not publicly available, the ethyl-to-methyl ester substitution predictably reduces logP by approximately 0.5 log units based on the Hansch π constant for a methylene group (+0.5), shifting the analog toward lower lipophilicity and potentially higher aqueous solubility [1]. The target compound's higher logP may confer enhanced membrane partitioning in cell-based assays compared to the methyl ester analog, a factor that must be controlled when interpreting apparent cellular potency.
| Evidence Dimension | Calculated partition coefficient (logP) and distribution coefficient (logD at pH 7.4) |
|---|---|
| Target Compound Data | logP = 4.075; logD = 4.0743; logSw = -3.9059; PSA = 72.843 Ų |
| Comparator Or Baseline | Methyl ester analog: logP estimated ~3.5–3.6 (based on -CH₂- π constant); exact calculated values not publicly reported |
| Quantified Difference | ΔlogP ≈ +0.5 (target higher lipophilicity); ΔMW = +14 Da (ethyl vs. methyl ester) |
| Conditions | In silico calculation (ChemDiv platform); method not publicly specified; values represent computed predictions, not experimental measurements |
Why This Matters
Procurement decisions for cellular screening assays must account for differential lipophilicity-driven membrane partitioning, as higher logP can produce apparent potency shifts independent of target binding affinity.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Methylene π constant ≈ +0.5 for logP contribution. View Source
